molecular formula C10H13N3O2 B15316103 Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate

Cat. No.: B15316103
M. Wt: 207.23 g/mol
InChI Key: VBFMWGCWTSTHML-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is a heterocyclic compound with a bicyclic structure. It is part of the pyrido[4,3-D]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrido[4,3-D]pyrimidine derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-2-15-10(14)9-12-6-7-5-11-4-3-8(7)13-9/h6,11H,2-5H2,1H3

InChI Key

VBFMWGCWTSTHML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2CNCCC2=N1

Origin of Product

United States

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